4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
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Overview
Description
4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is a chemical compound with a molecular formula of C7H6F6NO3. It is commonly referred to as HTBF or HTBFO. This compound has been of great interest to researchers due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of HTBF is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group. It has also been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
HTBF has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HTBF in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations of using HTBF is its high cost compared to other reagents.
Future Directions
There are several potential future directions for the study of HTBF. One area of interest is the development of new synthetic methodologies using HTBF as a building block. Additionally, the investigation of its potential as a drug candidate for the treatment of various diseases is an area of active research. Furthermore, the development of new materials using HTBF as a precursor is another potential future direction.
Synthesis Methods
The synthesis of HTBF involves the reaction of 4-hydroxymethyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one with a suitable reagent such as trifluoroacetic anhydride. The reaction is typically carried out under mild conditions and yields a high purity product.
Scientific Research Applications
HTBF has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HTBF is used as a versatile building block for the synthesis of complex molecules. In materials science, HTBF has been used as a precursor for the synthesis of new polymers with unique properties. In medicinal chemistry, HTBF has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
4-(hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c7-5(8,9)4(6(10,11)12)13-2(1-14)3(15)16-4/h2,13-14H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUTKOFFBAITO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699209 |
Source
|
Record name | 4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |
CAS RN |
150582-54-0 |
Source
|
Record name | 4-(Hydroxymethyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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